molecular formula C15H23N3O B6283926 1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 252758-92-2

1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B6283926
CAS No.: 252758-92-2
M. Wt: 261.4
InChI Key:
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Description

1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Chemical Reactions Analysis

1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound binds to these receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-[4-(2-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and its potential for diverse biological activities.

Properties

CAS No.

252758-92-2

Molecular Formula

C15H23N3O

Molecular Weight

261.4

Purity

91

Origin of Product

United States

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